molecular formula C53H64N6O19S B12667583 3-(O-5''-(3''-azido-3''-deoxythymidine)2'-succinyloxyethylthio)rifamycin S CAS No. 191152-92-8

3-(O-5''-(3''-azido-3''-deoxythymidine)2'-succinyloxyethylthio)rifamycin S

Cat. No.: B12667583
CAS No.: 191152-92-8
M. Wt: 1121.2 g/mol
InChI Key: FISVPMJDUGDNFN-IXQFFXMGSA-N
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Description

3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-succinyloxyethylthio)rifamycin S is a complex chemical compound that combines the properties of azidothymidine (AZT) and rifamycin S. This compound is of significant interest due to its potential applications in antiviral and antibacterial therapies. The combination of these two molecules aims to enhance the bioavailability and efficacy of the therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-succinyloxyethylthio)rifamycin S involves multiple steps. The process begins with the preparation of 3’‘-azido-3’'-deoxythymidine, which is then linked to a succinyloxyethylthio group. This intermediate is subsequently conjugated with rifamycin S. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-succinyloxyethylthio)rifamycin S undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the azido group, potentially converting it to an amine.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-succinyloxyethylthio)rifamycin S has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-succinyloxyethylthio)rifamycin S involves the inhibition of key enzymes required for viral and bacterial replication. The azidothymidine component acts as a reverse transcriptase inhibitor, preventing the incorporation of nucleotides into viral DNA, thereby halting viral replication . The rifamycin S component inhibits bacterial RNA polymerase, blocking the transcription of bacterial genes and leading to bacterial cell death . This dual mechanism enhances the compound’s efficacy against a broad spectrum of pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-succinyloxyethylthio)rifamycin S is unique due to its combination of antiviral and antibacterial properties. This dual action makes it a promising candidate for treating co-infections and reducing the likelihood of resistance development. Additionally, the conjugation of these two molecules may enhance their bioavailability and therapeutic efficacy compared to their individual components .

Properties

CAS No.

191152-92-8

Molecular Formula

C53H64N6O19S

Molecular Weight

1121.2 g/mol

IUPAC Name

1-O-[2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-26-yl]sulfanyl]ethyl] 4-O-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] butanedioate

InChI

InChI=1S/C53H64N6O19S/c1-23-12-11-13-24(2)50(69)55-40-44(66)38-37(39-47(29(7)43(38)65)78-53(9,49(39)68)75-17-16-32(72-10)26(4)46(76-30(8)60)28(6)42(64)27(5)41(23)63)45(67)48(40)79-19-18-73-35(61)14-15-36(62)74-22-33-31(57-58-54)20-34(77-33)59-21-25(3)51(70)56-52(59)71/h11-13,16-17,21,23,26-28,31-34,41-42,46,63-65H,14-15,18-20,22H2,1-10H3,(H,55,69)(H,56,70,71)/b12-11+,17-16+,24-13-/t23-,26+,27+,28+,31-,32-,33+,34+,41-,42+,46+,53-/m0/s1

InChI Key

FISVPMJDUGDNFN-IXQFFXMGSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OC[C@@H]5[C@H](C[C@@H](O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OCC5C(CC(O5)N6C=C(C(=O)NC6=O)C)N=[N+]=[N-])C

Origin of Product

United States

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